molecular formula C8H9NO B13952247 4-Amino-3-methylbenzaldehyde CAS No. 61594-83-0

4-Amino-3-methylbenzaldehyde

Cat. No.: B13952247
CAS No.: 61594-83-0
M. Wt: 135.16 g/mol
InChI Key: SMJFFCXQIQIRSV-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylaniline with formic acid and formaldehyde under acidic conditions. Another method includes the oxidation of 4-amino-3-methyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. These imines can further react to form more complex structures. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    4-Amino-2-methylbenzaldehyde: Similar structure but with the methyl group at the 2-position.

    4-Amino-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

4-Amino-3-methylbenzaldehyde is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-amino-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJFFCXQIQIRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308469
Record name 4-Amino-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61594-83-0
Record name 4-Amino-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61594-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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